![molecular formula C28H44O3 B1253350 (22E,24S)-5alpha,8alpha-epidioxy-24-methylcholesta-6,22-dien-3beta-ol](/img/structure/B1253350.png)
(22E,24S)-5alpha,8alpha-epidioxy-24-methylcholesta-6,22-dien-3beta-ol
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Overview
Description
(22E,24S)-5alpha,8alpha-epidioxy-24-methylcholesta-6,22-dien-3beta-ol is an ergostanoid. It has a role as a metabolite.
Scientific Research Applications
Phospholipase A2 Inhibition
Ergosterol derivatives, including (22E,24S)-5alpha,8alpha-epidioxy-24-methylcholesta-6,22-dien-3beta-ol, have been isolated from the fungus Lactarius hatsudake. These compounds demonstrate selective inhibitory activity against certain types of phospholipase A2 enzymes (Gao et al., 2007).
Antitumor Properties
Several studies have indicated the potential antitumor properties of ergosterol derivatives. A sterol from the mushroom Sarcodon aspratus has been identified to suppress the growth of leukemia and colon adenocarcinoma cells (Kobori et al., 2006). Additionally, antitumor compounds from Cordyceps sinensis have shown inhibitory effects on the proliferation of various tumor cell lines (Bok et al., 1999).
Antifungal Activity
Ergosterol derivatives from Ganoderma annulare have exhibited antifungal properties, particularly against specific fungal pathogens (Smânia et al., 2003).
Structural and Synthetic Studies
Extensive structural and synthetic studies have been conducted on ergosterol derivatives. These include the isolation and identification of various sterols from fungi and marine sources, which have led to a deeper understanding of their chemical properties and potential applications (Yaoita & Machida, 2016).
properties
Product Name |
(22E,24S)-5alpha,8alpha-epidioxy-24-methylcholesta-6,22-dien-3beta-ol |
---|---|
Molecular Formula |
C28H44O3 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(1S,2R,5R,6R,9R,10R,13S,15S)-5-[(E,2R,5S)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-ol |
InChI |
InChI=1S/C28H44O3/c1-18(2)19(3)7-8-20(4)22-9-10-23-25(22,5)13-12-24-26(6)14-11-21(29)17-27(26)15-16-28(23,24)31-30-27/h7-8,15-16,18-24,29H,9-14,17H2,1-6H3/b8-7+/t19-,20-,21+,22-,23-,24-,25-,26-,27-,28+/m1/s1 |
InChI Key |
VXOZCESVZIRHCJ-LBMRXTFASA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O)C)OO4)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)O)C)OO4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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